Dimethyl propyl phosphate

Description

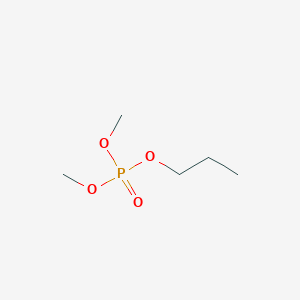

Dimethyl propyl phosphate (DMPP) is an organophosphate ester with the molecular formula C₅H₁₃O₄P, consisting of two methyl groups and one propyl group bonded to a phosphate core. DMPP is hypothesized to exhibit properties typical of aliphatic phosphate esters, including moderate viscosity, flame retardancy, and solvent compatibility. Applications may span flame retardants, plasticizers, or ionic liquid precursors, depending on functionalization .

Properties

CAS No. |

59259-32-4 |

|---|---|

Molecular Formula |

C5H13O4P |

Molecular Weight |

168.13 g/mol |

IUPAC Name |

dimethyl propyl phosphate |

InChI |

InChI=1S/C5H13O4P/c1-4-5-9-10(6,7-2)8-3/h4-5H2,1-3H3 |

InChI Key |

GMSOIBLTSDGVEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl propyl phosphate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds as follows:

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the dominant reaction pathway for dimethyl propyl phosphate, influenced by pH and temperature.

Acidic Conditions

In acidic environments, hydrolysis proceeds via protonation of the phosphate oxygen, facilitating nucleophilic attack by water at the phosphorus center. This results in cleavage of the P–O ester bonds, yielding phosphoric acid and corresponding alcohols (methanol and propanol) .

Alkaline Conditions

Under alkaline conditions (e.g., 1 M KOH), hydrolysis follows a specific acid-catalyzed mechanism, even at high pH. Studies using Teflon reaction vessels demonstrate that the reaction rate is slower than previously reported due to minimized interference from silicic acid leaching . Key findings include:

-

Rate Constant : The uncatalyzed hydrolysis of alkyl phosphate dianions (e.g., this compound dianion) has a half-life of approximately

years at 25°C (

s

) . -

Mechanism : The reaction involves a late transition state with significant charge development on the leaving group, stabilized by hydrogen bonding with water molecules .

Nucleophilic Substitution (SN_NN

2(P))

this compound participates in nucleophilic substitution at the phosphorus atom. This process is critical in synthetic chemistry and biological systems:

For example, in the presence of pyridines, the methyl ester groups undergo dealkylation via nucleophilic attack at the α-carbon, forming methanol and a phosphate monoester .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that this compound decomposes at elevated temperatures, producing volatile fragments such as CO

, H

O, and phosphorus oxides. Key thermal properties include:

Comparative Reactivity with Analogues

Reactivity trends among phosphate esters highlight the influence of ester groups on hydrolysis rates:

| Compound | Hydrolysis Rate (25°C) | Notes |

|---|---|---|

| This compound | ||

| s | Extremely slow due to poor leaving group ability of alkyloxy groups. | |

| Phenyl phosphate | ||

| s | Faster due to better leaving group (phenolate ion). |

Environmental and Catalytic Implications

Comparison with Similar Compounds

Alkyl Phosphate Esters

a) Triethyl Phosphate (TEP)

- Formula : C₆H₁₅O₄P

- Key Differences : TEP has three ethyl groups, resulting in higher molecular weight (182.15 g/mol) and lower volatility compared to DMPP. Its viscosity (~1.5 mPa·s) makes it suitable as a flame retardant in polystyrene foams .

- Applications : Widely used in polymer processing due to its thermal stability .

b) Dipropylphosphate

- Formula : C₆H₁₅O₄P

- Key Differences: Two propyl groups increase hydrophobicity and molecular weight (182.15 g/mol) compared to DMPP.

c) Dimethyl Methyl Phosphate (DMMP)

- Formula : C₃H₉O₄P

- Key Differences : Smaller methyl substituents reduce steric hindrance, enhancing reactivity in ionic liquids (e.g., [Mmim][DMP]) . DMMP’s lower viscosity (~1.1 mPa·s) favors applications in coatings and foams .

Table 1: Comparative Properties of Alkyl Phosphate Esters

Aromatic Phosphate Esters

a) Dimethyl Phenyl Phosphate

- Formula : C₈H₁₁O₄P

- Key Differences : Aromatic phenyl group enhances thermal stability (decomposition >250°C) but increases toxicity risks. Used in specialty polymers and flame retardants .

b) Diphenyl Isopropylphenyl Phosphate (IPPP)

- Formula : C₂₁H₂₁O₄P

- Key Differences : Bulky aromatic substituents (diphenyl and isopropylphenyl) confer high molecular weight (368.36 g/mol) and resistance to hydrolysis. Applications include hydraulic fluids and plasticizers .

Table 2: Aromatic vs. Aliphatic Phosphate Esters

| Property | DMPP (Aliphatic) | Dimethyl Phenyl Phosphate (Aromatic) |

|---|---|---|

| Thermal Stability | Moderate | High (>250°C) |

| Hydrophobicity | Moderate | High |

| Toxicity Profile | Lower | Higher (bioaccumulation risks) |

Ionic Liquid Derivatives

Compounds like [Mmim][DMP] (N-methyl-N-methylimidazolium dimethyl phosphate) demonstrate the utility of dimethyl phosphate esters in green chemistry. DMPP could similarly serve as an anion in ionic liquids, offering low volatility and tunable solubility for protein or DNA processing .

Environmental and Toxicological Considerations

- Metabolites: Dimethyl phosphate is a common urinary metabolite of organophosphate pesticides . DMPP’s propyl group may alter biodegradation pathways compared to purely methylated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.